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Compound of Interest

Compound Name: Hidrosmin Impurity

Cat. No.: B601716

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is utilized in the treatment of
chronic venous insufficiency. The purity of the active pharmaceutical ingredient (API) is critical
for its safety and efficacy. Impurities in Hidrosmin can originate from the synthesis process,
such as residual starting materials or incompletely reacted intermediates, or from degradation
during storage. While high-performance liquid chromatography (HPLC) is the standard for
comprehensive impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective, and simple
method for the quantitative analysis of specific impurities and for monitoring the overall purity of
the drug substance.

This application note details a UV-Vis spectrophotometric method for the characterization and
guantification of a key potential impurity in Hidrosmin, its precursor Diosmin. The method is
based on the distinct spectral characteristics of Hidrosmin and Diosmin in an alkaline medium,
allowing for their simultaneous determination.

Principle of the Method

Flavonoids exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions
due to their phenolic and conjugated ring structures. While the basic chromophore of Hidrosmin
and its precursor Diosmin are very similar, slight structural differences can lead to shifts in their
absorption maxima (Amax), particularly in a specific solvent or pH. By dissolving the sample in
0.2 N sodium hydroxide, the phenolic hydroxyl groups are ionized, which can enhance the
spectral differences between the two compounds.
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This method utilizes the Vierordt's method (simultaneous equations) for the analysis of a two-
component mixture. By measuring the absorbance of a sample at two specific wavelengths (the
Amax of each component), a set of simultaneous equations can be solved to determine the
concentration of both Hidrosmin and the Diosmin impurity.

Experimental Protocols
Instrumentation and Reagents

o Spectrophotometer: A double-beam UV-Vis spectrophotometer compliant with USP <857>
and Ph. Eur. 2.2.25 guidelines, with a spectral bandwidth of 1 nm or less.

o Matched Quartz Cuvettes: 1 cm path length.
o Analytical Balance: Capable of weighing to 0.01 mg.
e Volumetric Glassware: Class A.

e Reagents:

[¢]

Hidrosmin Reference Standard (HRS)

[¢]

Diosmin Reference Standard (DRS)

o

Sodium Hydroxide (NaOH), analytical grade

o

Purified water

Preparation of Solutions

e Solvent (0.2 N NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.

e Standard Stock Solution of Hidrosmin (100 pug/mL): Accurately weigh about 10 mg of HRS,
transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

o Standard Stock Solution of Diosmin (100 pg/mL): Accurately weigh about 10 mg of DRS,
transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
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o Sample Solution (100 pg/mL): Accurately weigh about 10 mg of the Hidrosmin sample to be
tested, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N
NaOH.

Determination of Absorption Maxima (Amax)

o Prepare working standard solutions of Hidrosmin (10 pg/mL) and Diosmin (10 ug/mL) by
diluting the respective stock solutions with 0.2 N NaOH.

e Scan each solution from 200 nm to 400 nm against a 0.2 N NaOH blank.

o Determine the Amax for Hidrosmin (A1) and Diosmin (A2). For the purpose of this protocol,
we will use the literature-based Amax values for similar flavonoids: A1 = 268 nm for
Hidrosmin (similar to Diosmin) and A2 = 285 nm for a potential impurity with a shifted
spectrum.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including linearity,
accuracy, precision, and specificity.

» Linearity: Prepare a series of dilutions of both Hidrosmin and Diosmin (e.g., 2-20 pg/mL)
from the stock solutions. Measure the absorbance of each at both A1 and A2. Plot calibration
curves and determine the correlation coefficient (R2 > 0.999).

e Accuracy: Perform recovery studies by spiking a known amount of Diosmin into a pure
Hidrosmin solution at different concentration levels (e.g., 80%, 100%, 120%).

» Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing
multiple preparations of a sample. The relative standard deviation (%RSD) should be less
than 2%.

Sample Analysis Workflow

The workflow for analyzing a Hidrosmin sample for Diosmin impurity is outlined below.
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Solution Preparation
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\
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Caption: Experimental workflow for Hidrosmin impurity analysis.
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Data Presentation and Calculation
Absorptivity Values

First, the absorptivity (A 1%, 1 cm) of pure Hidrosmin and pure Diosmin must be determined at
both selected wavelengths.

Compound Absorptivity at A1 (268 nm)  Absorptivity at A2 (285 nm)
Hidrosmin AH1 AH2
Diosmin AD1 AD2

Calculation of Impurity Content

The concentration of Hidrosmin (CH) and Diosmin (CD) in the sample solution can be
calculated using the following simultaneous equations, where Al and A2 are the absorbances
of the sample solution at A1 and A2, respectively:

Al=AH1*CH+AD1*CDA2=AH2*CH+AD2*CD

By solving these equations, the concentration of the Diosmin impurity is determined. The
percentage of impurity can then be calculated as:

% Diosmin Impurity = (CD / CSample) * 100

Where CSample is the nominal concentration of the prepared sample solution.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for a validation study, demonstrating the
method's suitability.
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Hidrosmin (at 268 Diosmin (at 285 Acceptance
Parameter L

nm) nm) Criteria
Linearity Range 2 -20 pg/mL 2 -20 pg/mL -
Correlation (R?) 0.9995 0.9992 > 0.999
LOD 0.05 pg/mL 0.08 pg/mL -
LOQ 0.15 pg/mL 0.24 pg/mL -
Accuracy (%

99.5% - 101.2% 98.9% - 101.5% 98.0% - 102.0%
Recovery)
Precision (%RSD) 0.85% 1.10% <2.0%

Signaling Pathways and Logical Relationships

The logical relationship for method selection in pharmaceutical analysis is hierarchical, starting
with the most comprehensive methods and moving to more routine, rapid screening tools.

Impurity Profiling Requirement

Comprehensive Analysis\Routine QC

Unknown Impurity Identification & Quantification

VEGe e Na eI« Known Impurity Quantification / Purity Monitoring

(LC-MS /H PLC-DAD)

Orthogonal Method

(UV—Vis Spectroscopy)

Rapid & Cost-Effective
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Caption: Method selection logic for impurity analysis.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable
approach for the quantitative determination of Diosmin as an impurity in Hidrosmin bulk drug.
While it does not replace the need for chromatographic methods for full impurity profiling, it
serves as an excellent tool for routine quality control, process monitoring, and stability testing
where specific, spectrally distinct impurities are of interest. The method is cost-effective and
can be readily implemented in any standard pharmaceutical quality control laboratory.

 To cite this document: BenchChem. [Application Note: Characterization of Hidrosmin
Impurities Using UV-Vis Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601716#use-of-uv-vis-spectroscopy-for-the-
characterization-of-hidrosmin-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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